molecular formula C12H10ClN3O2 B15303383 benzyl N-(2-chloropyrimidin-5-yl)carbamate

benzyl N-(2-chloropyrimidin-5-yl)carbamate

Cat. No.: B15303383
M. Wt: 263.68 g/mol
InChI Key: GTXFHPMJKNFPDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl N-(2-chloropyrimidin-5-yl)carbamate is a chemical compound that belongs to the class of pyrimidine derivatives Pyrimidine derivatives are known for their wide range of biological activities and are used in various fields such as pharmaceuticals, agriculture, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl N-(2-chloropyrimidin-5-yl)carbamate typically involves the reaction of benzyl carbamate with 2-chloropyrimidine. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction is typically conducted in an organic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to ensure complete conversion of the starting materials .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions can lead to the large-scale production of this compound with high purity and consistency.

Chemical Reactions Analysis

Types of Reactions

Benzyl N-(2-chloropyrimidin-5-yl)carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in solvents like DMF or THF.

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an aminopyrimidine derivative, while hydrolysis can produce benzyl alcohol and the corresponding amine .

Scientific Research Applications

Benzyl N-(2-chloropyrimidin-5-yl)carbamate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of benzyl N-(2-chloropyrimidin-5-yl)carbamate involves its interaction with specific molecular targets such as enzymes or receptors. The compound can act as an inhibitor or modulator of these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl N-(2-chloropyrimidin-5-yl)carbamate is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for the development of new pharmaceuticals and for use in various organic synthesis applications .

Properties

Molecular Formula

C12H10ClN3O2

Molecular Weight

263.68 g/mol

IUPAC Name

benzyl N-(2-chloropyrimidin-5-yl)carbamate

InChI

InChI=1S/C12H10ClN3O2/c13-11-14-6-10(7-15-11)16-12(17)18-8-9-4-2-1-3-5-9/h1-7H,8H2,(H,16,17)

InChI Key

GTXFHPMJKNFPDO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC2=CN=C(N=C2)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.